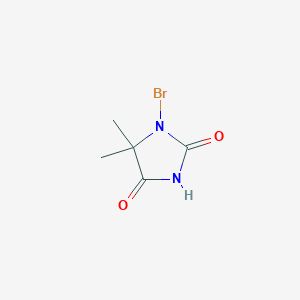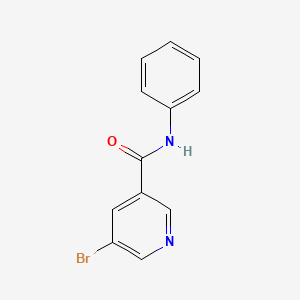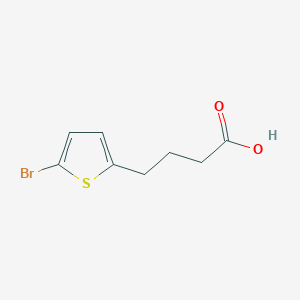
2-Bromo-5-iodo-3-methylpyridine
Übersicht
Beschreibung
The compound 2-Bromo-5-iodo-3-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential biological activities. The presence of bromine and iodine substituents on the pyridine ring makes it a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of halogenated pyridines often involves halogenation reactions, where bromine and iodine are introduced into the pyridine ring. For instance, 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines have been synthesized through Stille coupling and bromination reactions . Similarly, 2-bromo-4-iodopyridine, a close relative to the compound of interest, has been synthesized using a 'halogen dance' reaction followed by one-pot disubstitutions . These methods highlight the synthetic routes that could potentially be adapted for the synthesis of 2-Bromo-5-iodo-3-methylpyridine.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the position of the halogen substituents on the pyridine ring, which can significantly influence the reactivity and interaction of the molecule with other chemical entities. Quantum mechanical and spectroscopic studies, such as those conducted on 2-Amino-3-bromo-5-nitropyridine, provide insights into the electronic and vibrational characteristics of these molecules .
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, serving as intermediates for the synthesis of complex molecules. For example, 2-bromo-6-isocyanopyridine has been used as a convertible isocyanide in multicomponent chemistry, demonstrating the reactivity of bromopyridines under both basic and acidic conditions . The radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine showcases the potential of bromopyridines in palladium-catalyzed amination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines, such as melting points, boiling points, solubility, and stability, are influenced by the nature and position of the substituents on the pyridine ring. These properties are crucial for the handling and application of these compounds in chemical syntheses. The synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine and its subsequent reactions with various electrophiles demonstrate the reactivity and utility of bromopyridines in the synthesis of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
- Summary of the Application : The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals .
- Methods of Application : The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results or Outcomes : The reaction resulted in the production of a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for these derivatives, describing possible reaction pathways .
For example, “2-Bromo-5-methylpyridine” has been used as a starting reagent for the synthesis of "5,5′-dimethyl-2,2′-bipyridine" . Similarly, “5-Bromo-2-methylpyridine” was used in the synthesis of "6,6′-dimethyl-3,3′-bipyridine" .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-5-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPSANINUBHCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435791 | |
| Record name | 2-Bromo-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-iodo-3-methylpyridine | |
CAS RN |
65550-78-9 | |
| Record name | 2-Bromo-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-iodo-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)




